(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate
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Overview
Description
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate is a chemical compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . It is a derivative of pyridine and benzoic acid, characterized by the presence of chlorine atoms on both the pyridine and benzoate rings. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with (6-chloropyridin-3-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and benzoate rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: 4-chlorobenzoic acid and (6-chloropyridin-3-yl)methanol.
Scientific Research Applications
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the pyridine and benzoate rings may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer of chloropyridine with applications in pharmaceuticals and agrochemicals.
4-Chloropyridine: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
(6-Chloropyridin-3-yl)methyl 4-chlorobenzoate is unique due to the presence of chlorine atoms on both the pyridine and benzoate rings, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various scientific applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-2-10(3-5-11)13(17)18-8-9-1-6-12(15)16-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLDCCXXPGTJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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